(E)-N-(2-(1-cyano-2-(2,4-dimethoxyphenyl)vinyl)-4-(p-tolyl)thiazol-5-yl)acetamide
Description
This compound is a thiazole-based acetamide derivative characterized by an (E)-configured vinyl cyan group, a 2,4-dimethoxyphenyl substituent, and a para-tolyl moiety. The 2,4-dimethoxyphenyl group may enhance lipophilicity and π-π stacking interactions with biological targets, while the para-tolyl group could influence steric effects and metabolic stability .
Properties
IUPAC Name |
N-[2-[(E)-1-cyano-2-(2,4-dimethoxyphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-5-7-16(8-6-14)21-23(25-15(2)27)30-22(26-21)18(13-24)11-17-9-10-19(28-3)12-20(17)29-4/h5-12H,1-4H3,(H,25,27)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLABSVYKCMRFG-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=C(C=C(C=C3)OC)OC)/C#N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(1-cyano-2-(2,4-dimethoxyphenyl)vinyl)-4-(p-tolyl)thiazol-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O3S. The compound features a thiazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties. The presence of the cyano group and methoxy substituents enhances its chemical reactivity and biological interactions.
Research indicates that compounds with thiazole moieties can exhibit a range of biological activities through various mechanisms. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The specific interaction of this compound with COX enzymes remains to be fully elucidated but is a critical area for future investigation.
Anticancer Activity
A study on thiazole derivatives indicated that they can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The structural features of this compound suggest it may possess similar anticancer properties by targeting specific signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are often measured through inhibition assays against COX enzymes. For example, related compounds have shown IC50 values ranging from 0.52 to 22.25 μM against COX-II . Further studies are needed to determine the specific IC50 value for this compound.
Case Studies
- In Vitro Studies : A series of experiments involving thiazole derivatives demonstrated that modifications to the thiazole ring could enhance anti-inflammatory activity. Compounds with similar structures were tested for their ability to inhibit COX enzymes in vitro, showing promising results that warrant further exploration of this compound .
- Animal Models : Preliminary studies using animal models have suggested potential analgesic effects when thiazole derivatives are administered. The exact dosage and efficacy of this compound remain to be investigated in controlled trials.
Data Summary Table
Scientific Research Applications
The biological activities of (E)-N-(2-(1-cyano-2-(2,4-dimethoxyphenyl)vinyl)-4-(p-tolyl)thiazol-5-yl)acetamide have been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit promising antimicrobial properties. For instance:
- Study Findings : In vitro assessments demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related thiazole derivatives was reported to be around 128 µg/mL against Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cytotoxicity Studies : In vitro studies using human breast adenocarcinoma cell lines (MCF7) indicated that related compounds exhibited selective cytotoxicity. The most active derivatives showed IC50 values below 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | <10 |
Case Study 1: Antimicrobial Efficacy
A study focused on evaluating the antibacterial activity of thiazole derivatives, including this compound, against multidrug-resistant strains. The results showed that the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of conventional antibiotics like linezolid .
Case Study 2: Anticancer Effects
Another research effort assessed the cytotoxic effects of various thiazole derivatives on multiple cancer cell lines. The study found that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound in cancer therapy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations :
- Substituent Position and Bioactivity : The 2,4-dimethoxyphenyl group in the target compound contrasts with halogenated (e.g., 4-bromo, 4-fluoro) or heteroaromatic (e.g., thienyl) substituents in analogues. Methoxy groups may improve solubility compared to halogens but reduce electrophilic reactivity .
Pharmacokinetic and Physicochemical Properties
- However, the 2,4-dimethoxy groups may mitigate this by enhancing aqueous solubility .
- Metabolic Stability : The para-tolyl group may reduce oxidative metabolism compared to fluorophenyl or chlorophenyl analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
